3-Bromo-6-nitroimidazo[1,2-A]pyridine is an organic compound used in organic syntheses and as pharmaceutical intermediates. It has a molecular formula of C7H4BrN3O2.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine, has been a subject of research due to its wide range of applications in medicinal chemistry. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed.
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-nitroimidazo[1,2-A]pyridine is represented by the InChI code 1S/C7H4BrN3O2/c8-6-3-9-7-2-1-5 (11 (12)13)4-10 (6)7/h1-4H. It has a molecular weight of 242.03.
Physical And Chemical Properties Analysis
3-Bromo-6-nitroimidazo[1,2-A]pyridine is a solid compound with a melting point of 140 - 142 degrees Celsius.
Synthesis Analysis
Step 1: Synthesis of the imidazo[1,2-a]pyridine core: This can be achieved by reacting a substituted 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetone or chloroacetaldehyde []. The reaction conditions and substituents on the starting materials can influence the regioselectivity and yield of the desired isomer.
Step 2: Bromination: The bromine atom at the 3-position can be introduced by reacting the imidazo[1,2-a]pyridine core with a brominating agent, such as N-bromosuccinimide (NBS) [, ]. The reaction conditions need to be carefully controlled to ensure regioselective bromination at the desired position.
Step 3: Nitration: Finally, the nitro group at the 6-position can be introduced by nitration of the 3-bromoimidazo[1,2-a]pyridine derivative. This can be achieved using a mixture of nitric acid and sulfuric acid []. The reaction conditions, such as temperature and concentration of the nitrating agents, need to be optimized to control the regioselectivity and avoid over-nitration.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the introduction of diverse aryl substituents at the 3-position [, , ].
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, allowing for the introduction of various nucleophiles at the 5-position. []
Mechanism of Action
Bioreduction of the Nitro Group: Similar to other nitroheterocyclic compounds, 3-bromo-6-nitroimidazo[1,2-a]pyridine might undergo enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine species []. These intermediates can interact with various cellular components, including DNA, proteins, and enzymes, leading to cell death or inhibition of specific biological pathways.
Applications
Medicinal Chemistry: This molecule could serve as a valuable building block for the development of novel pharmaceutical agents. The bromine atom and the nitro group offer handles for further structural modifications and fine-tuning of pharmacological properties. Potential therapeutic areas of interest include:
Antiparasitic agents: Imidazopyridine derivatives have shown activity against various parasites, including Leishmania and Trypanosoma species [, ].
Anticancer agents: Some imidazo[1,2-a]pyridines have exhibited antitumor activity. []
Related Compounds
6, 8-Dibromo-3-nitroimidazo[1,2-a]pyridine
Compound Description: This compound is described as an antileishmanial agent, demonstrating activity against Leishmania parasites. []
Relevance: 6, 8-Dibromo-3-nitroimidazo[1,2-a]pyridine is a structurally similar compound that served as the starting point for developing new antileishmanial agents. Specifically, researchers explored modifications at position 8 of the scaffold, aiming to enhance its activity against Leishmania infantum axenic amastigotes. The target compound, 3-Bromo-6-nitroimidazo[1,2-A]pyridine, and this compound share a core imidazo[1,2-a]pyridine structure with variations in the substituents at positions 6 and 8. []
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
Compound Description: This compound served as a synthetic precursor in the development of novel antiparasitic agents. Researchers utilized it to investigate the effects of introducing various aryl substituents at the 8-position of the imidazo[1,2-a]pyridine scaffold. []
Relevance: This compound is a key structural analog of 3-Bromo-6-nitroimidazo[1,2-A]pyridine. Both molecules share an identical core structure, with the only difference being the halogen substituent at the 6-position. This close structural similarity makes it a valuable starting point for synthesizing a diverse range of derivatives, including those with substitutions at position 8. []
Compound Description: This class of compounds was synthesized and explored for their potential use in medicinal chemistry, likely due to the presence of the imidazo[1,2-a]pyridine core often associated with diverse biological activities. []
Relevance: These compounds represent a series of derivatives where the bromine atom at position 6 of the 3-bromo-6-nitroimidazo[1,2-A]pyridine has been replaced with an aryl group. This substitution pattern highlights the potential for modifications at this position to explore structure-activity relationships. []
Compound Description: This group of compounds was synthesized through a similar approach as the 6-aryl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridines, utilizing Suzuki cross-coupling reactions. This suggests they were also explored for their potential in medicinal chemistry due to their structural similarity to bioactive compounds. []
Relevance: Like the previous group, these compounds are derivatives of 3-Bromo-6-nitroimidazo[1,2-A]pyridine, modified at the 6-position with an aryl group. The variation lies in the presence of a tosylmethyl group at position 2, highlighting the possibility for different substituents at this site while maintaining the core imidazo[1,2-a]pyridine structure. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.